2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
The compound 2-[(7-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (hereafter referred to as Compound A) is a structurally complex molecule featuring a 7-chloro-1,1-dioxo-benzothiadiazine core linked via a sulfanyl bridge to an acetamide group substituted with a 2,3-dihydro-1,4-benzodioxin moiety. Benzothiadiazine derivatives are known for diverse pharmacological roles, including antimicrobial, anti-inflammatory, and diuretic activities, while the 1,4-benzodioxin subunit is associated with enhanced bioavailability and reduced toxicity in medicinal chemistry .
Properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O5S2/c18-10-1-3-12-15(7-10)28(23,24)21-17(20-12)27-9-16(22)19-11-2-4-13-14(8-11)26-6-5-25-13/h1-4,7-8H,5-6,9H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNIAADMGSSJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiadiazine ring and the subsequent attachment of the sulfanyl and acetamide groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction parameters and the use of advanced purification techniques are crucial to achieve the desired quality and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The chloro group in the benzothiadiazine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown promising biological activities, including antimicrobial and antifungal properties.
Medicine: Research indicates potential therapeutic applications, such as antihypertensive and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, leading to its observed biological effects .
Comparison with Similar Compounds
Key Structural Differences :
- Oxadiazole vs. Benzothiadiazine : The oxadiazole-based analogues (e.g., ) exhibit antibacterial activity but lack the electron-withdrawing 1,1-dioxo group of benzothiadiazine, which may enhance Compound A ’s binding affinity to microbial targets .
- Sulfanyl vs. Sulfonamide Linkers : Sulfonamide derivatives (e.g., ) show potent antimicrobial activity with low hemolytic effects, suggesting that Compound A ’s sulfanyl bridge could offer a balance between potency and cytotoxicity.
- Benzodioxin vs.
Bioactivity Profiles
- Antimicrobial Activity : Compound A ’s benzothiadiazine core is structurally akin to sulfonamide antibiotics, which inhibit dihydropteroate synthase. Analogues with similar motifs (e.g., ) exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli, comparable to first-line antibiotics.
- Anti-inflammatory Potential: The 2,3-dihydro-1,4-benzodioxin-acetamide moiety in Compound A mirrors the pharmacophore of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which showed 85% inhibition of carrageenan-induced edema (vs. 82% for ibuprofen) .
- Cytotoxicity : Sulfanyl-linked compounds (e.g., ) typically exhibit <10% hemolysis at 100 µg/mL, suggesting Compound A may have a favorable safety profile.
Physicochemical and Pharmacokinetic Properties
- Synthetic Accessibility : Compound A ’s synthesis likely parallels methods for benzothiadiazine-acetamide derivatives, involving nucleophilic substitution between a benzothiadiazine thiol and a bromoacetamide intermediate, as described in .
Biological Activity
The compound 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 373.9 g/mol. The structure includes a benzothiadiazin moiety which is known for various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the benzothiadiazin structure suggests potential inhibition of specific enzymes involved in metabolic pathways.
- Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant activity by scavenging free radicals.
- Interaction with Receptors : The compound may interact with neurotransmitter receptors, influencing neurological functions.
Antimicrobial Activity
Research has shown that compounds similar to this one exhibit significant antimicrobial properties. For instance, studies have indicated that derivatives of benzothiadiazine can inhibit the growth of various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Recent investigations into the anticancer potential of related compounds have shown promise. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Case Studies
-
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of related benzothiadiazine derivatives against resistant bacterial strains. The results indicated that modifications to the sulfanyl group enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA). -
Case Study 2: Anticancer Properties
Another research article explored the anticancer properties of similar compounds in a series of human cancer cell lines. The findings suggested that the compound could significantly reduce cell viability in a dose-dependent manner.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what analytical techniques are critical for confirming its structural integrity?
- Methodology : The synthesis typically involves coupling a benzothiadiazine sulfanyl precursor with a functionalized 1,4-benzodioxin acetamide derivative. For example, analogous compounds (e.g., sulfonamide-acetamide derivatives) are synthesized via nucleophilic substitution reactions under alkaline conditions (pH 9–10) using reagents like 4-methylbenzenesulfonyl chloride, followed by purification via column chromatography .
- Characterization : Confirm structural integrity using:
- IR spectroscopy to identify key functional groups (e.g., sulfonyl, amide).
- ¹H-NMR to resolve aromatic protons and confirm substitution patterns.
- CHN elemental analysis to validate stoichiometry .
Q. How can researchers design initial enzyme inhibition assays to evaluate biological activity against targets like α-glucosidase or acetylcholinesterase?
- Methodology :
- Enzyme source : Use commercially available enzymes (e.g., α-glucosidase from Saccharomyces cerevisiae).
- Assay conditions : Optimize substrate concentrations (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) in phosphate buffer (pH 6.8) at 37°C.
- Inhibition measurement : Monitor absorbance changes (e.g., 405 nm for p-nitrophenol release) and calculate IC₅₀ values using dose-response curves. Include positive controls (e.g., acarbose) .
Advanced Research Questions
Q. What methodologies resolve contradictions in spectral data (e.g., NMR, IR) obtained during characterization?
- Methodology :
- 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and assign proton-carbon correlations.
- X-ray crystallography for unambiguous structural confirmation, especially if tautomeric forms or stereochemical ambiguities arise.
- Comparative analysis with computational predictions (e.g., density functional theory (DFT)-calculated NMR shifts) to validate experimental data .
Q. How can computational tools predict reactivity or binding affinities, and how should they be integrated with experimental data?
- Methodology :
- Quantum mechanical calculations (e.g., using Gaussian or ORCA) to model reaction pathways and transition states for sulfanyl-acetamide bond formation .
- Molecular docking (e.g., AutoDock Vina) to screen binding modes against enzyme targets. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .
- Feedback loop : Use experimental IC₅₀ values to refine docking scoring functions .
Q. What strategies optimize reaction yield and purity using Design of Experiments (DoE)?
- Methodology :
- Factor screening : Identify critical variables (e.g., temperature, solvent ratio, catalyst loading) via fractional factorial design.
- Response surface methodology (RSM) to model interactions and predict optimal conditions. For example, a central composite design (CCD) can maximize yield while minimizing byproducts.
- Validation : Perform confirmatory runs under predicted optimal conditions and compare with model outputs .
Cross-Disciplinary and Data Integrity Considerations
Q. How can AI-driven tools enhance experimental design for this compound?
- Methodology :
- Virtual screening : Train machine learning models on existing benzothiadiazine/benzodioxin datasets to predict novel derivatives with desired properties.
- Automated reaction optimization : Use platforms like COMSOL Multiphysics with AI integration to simulate reaction kinetics and propose condition adjustments in real time .
Q. What protocols ensure data integrity and reproducibility in multi-institutional studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
